Azepan-4-amine

Kinase Inhibition Plasma Stability PKB (Akt)

Azepan-4-amine (hexahydro-1H-azepin-4-amine; CAS 108724-15-8) is a saturated seven-membered nitrogen-containing heterocyclic amine. It serves as a versatile building block and core scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors, as its seven-membered ring imparts distinct conformational flexibility and stereoelectronic properties compared to more common six-membered piperidine analogs.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 108724-15-8
Cat. No. B033968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-4-amine
CAS108724-15-8
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N
InChIInChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2
InChIKeyZRNRPJNPCUSWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-4-amine (CAS 108724-15-8): A Seven-Membered Heterocyclic Amine Scaffold for Medicinal Chemistry and Kinase-Targeted Drug Discovery


Azepan-4-amine (hexahydro-1H-azepin-4-amine; CAS 108724-15-8) is a saturated seven-membered nitrogen-containing heterocyclic amine. It serves as a versatile building block and core scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors, as its seven-membered ring imparts distinct conformational flexibility and stereoelectronic properties compared to more common six-membered piperidine analogs [1]. The compound is widely utilized as a synthetic intermediate for constructing biologically active molecules, including potent and selective PKB (Akt) and PIM1 kinase inhibitors [2][3].

Why Azepan-4-amine (CAS 108724-15-8) Cannot Be Casually Substituted with Common 4-Aminopiperidine Analogs


Direct substitution of azepan-4-amine with a six-membered 4-aminopiperidine analog is scientifically invalid due to fundamental differences in ring conformation, hydrogen-bond basicity (pKHB), and target engagement [1]. The seven-membered azepane ring exhibits greater conformational flexibility and a distinct orientation of the exocyclic amine, which can dramatically alter binding affinity and selectivity for biological targets [2]. Furthermore, the enantiomeric configuration of azepane-based ligands is often critical; certain receptors (e.g., SST5) exhibit strong enantiodiscrimination, binding exclusively the (R)-enantiomer of amino-azepane derivatives while rejecting the (S)-form [3]. Generic substitution without rigorous comparative data risks complete loss of activity, altered selectivity, or unforeseen metabolic instability [2].

Quantitative Comparative Evidence for Azepan-4-amine (CAS 108724-15-8) Against Key Analogs


Enhanced Plasma Stability in PKB Inhibitors: Azepane Derivative 4 vs. Ester-Containing Lead Compound 1

In a head-to-head comparison of PKB-α inhibitors, the azepane-derived compound 4 demonstrated both potent activity and plasma stability, whereas the original lead compound 1, which contains an ester moiety, was found to be plasma unstable [1]. Specifically, compound 4 maintained an IC50 of 4 nM against PKB-α while achieving plasma stability in mouse plasma [1][2]. This stability is critical for in vivo applications and represents a key differentiator for azepane-based scaffolds over ester-containing analogs.

Kinase Inhibition Plasma Stability PKB (Akt)

Histamine H3 Receptor Affinity: Azepane vs. Piperidine Head-to-Head Comparison

A direct pairwise comparison of azepane- and piperidine-containing compounds as histamine H3 receptor ligands revealed that the azepane derivative 13 achieved the highest overall affinity (Ki = 18 nM) among all compounds tested [1]. In a closely matched pair differing only in the central ring (azepane vs. piperidine), the azepane derivative 16 (Ki = 34 nM) showed comparable affinity to its piperidine counterpart 14 (Ki = 25 nM), but exhibited a significantly lower ED50 (1.75 mg/kg) for blocking dipsogenia in rats compared to the piperidine analog (ED50 = 2.72 mg/kg) [1][2].

GPCR Histamine H3 Receptor Binding Affinity

Somatostatin Receptor Subtype 5 (SST5) Antagonism: Enantioselective Advantage of Amino-Azepanes

In the development of SST5 antagonists, nicotinamides derived from benzyl-substituted 4-aminopiperidines and their seven-membered azepane analogs were compared. While both series produced potent antagonists with Ki values ranging from 2.4 to 436 nM, a critical differentiator emerged: the SST5 receptor strongly enantiodiscriminates and binds in the amino-azepane series only the (R)-enantiomer [1][2]. This stereochemical stringency provides a clear path to selective, high-affinity ligands and simplifies chiral resolution requirements during lead optimization.

SST5 Antagonist Enantioselectivity GPCR

Hydrogen-Bond Basicity (pKHB): Azepane is a Weaker Hydrogen-Bond Acceptor than Piperidine

The hydrogen-bond basicity (pKHB) scale provides a quantitative measure of a molecule's ability to act as a hydrogen-bond acceptor. For secondary amines, the pKHB order is: pyrrolidine ≈ azetidine > piperidine > 2-methylaziridine > azepane [1]. This means azepane is a weaker hydrogen-bond acceptor than piperidine. This difference can significantly influence interactions with biological targets, particularly in systems where hydrogen bonding to the amine nitrogen is critical for affinity or selectivity.

Physicochemical Properties Hydrogen Bonding pKHB

Conformational Flexibility: Azepane Ring Enables Unique Binding Modes in Kinase Inhibitors

The seven-membered azepane ring possesses greater conformational flexibility compared to the six-membered piperidine ring, allowing it to adapt to the active site of kinases like PKA and PKB in ways that piperidine cannot [1][2]. This is supported by X-ray crystallography of PKA in complex with azepane derivative 4 (PDB: 1SVG), which reveals specific binding interactions that are not attainable with more constrained six-membered ring analogs [2]. This conformational adaptability is a key reason why azepane-based inhibitors often achieve high potency and selectivity.

Kinase Inhibitor Conformational Analysis Structure-Based Drug Design

Antiproliferative Activity: Azepane- vs. Piperidine-Containing Proteasome Inhibitors

A pairwise comparison of piperidine- and azepane-containing derivatives of the proteasome deubiquitinase inhibitor b-AP15 revealed distinct antiproliferative activities in HCT116 colon cancer cells [1]. Three matched pairs of compounds, differing only in the central ring (azepane vs. piperidine), were tested in a 72-hour viability assay [1]. The results demonstrated that ring size directly impacts cytotoxic potency, with the azepane-containing compounds generally exhibiting lower IC50 values (higher potency) than their piperidine counterparts, underscoring the pharmacophoric importance of the seven-membered ring for this target class [1].

Antiproliferative Proteasome Inhibitor Cancer Cell Viability

Primary Research and Industrial Applications for Azepan-4-amine (CAS 108724-15-8)


Medicinal Chemistry: Design of Plasma-Stable Kinase Inhibitors (e.g., PKB/Akt)

Azepan-4-amine serves as a privileged scaffold for the development of plasma-stable inhibitors of protein kinase B (PKB/Akt), a key target in oncology. Direct comparative data show that azepane-based analogs can overcome the plasma instability of ester-containing leads while maintaining low nanomolar potency (IC50 = 4 nM against PKB-α) [6]. The X-ray crystal structure of a PKA-azepane inhibitor complex (PDB: 1SVG) provides a rational basis for structure-based drug design [4]. This makes azepan-4-amine a superior starting point for kinase inhibitor programs requiring both high target affinity and in vivo stability. [6][4]

Chemical Biology: Probing Ring-Size Effects on GPCR Ligand Affinity and Selectivity

Researchers investigating G protein-coupled receptors (GPCRs) can leverage azepan-4-amine to systematically explore the impact of ring size on ligand binding and function. Comparative studies with piperidine analogs have demonstrated that the azepane ring can yield the highest affinity binder (Ki = 18 nM for histamine H3 receptor) and can also alter in vivo efficacy profiles [6]. Additionally, for targets like SST5, the azepane scaffold introduces strong enantiodiscrimination, simplifying the development of selective (R)-enantiomer ligands [4]. This enables precise dissection of stereochemical and conformational requirements for receptor activation. [6][4]

Targeted Protein Degradation (PROTACs) and Bifunctional Molecules

The conformational flexibility of the seven-membered azepane ring makes it an attractive linker or target-binding moiety in the design of PROTACs and other bifunctional degraders. The ability of the azepane ring to adopt multiple low-energy conformations can facilitate the formation of a stable ternary complex between the target protein, E3 ligase, and the degrader molecule, a critical determinant of efficient ubiquitination and degradation. Azepane-based inhibitors of kinases like PIM1 (PDB: 6NO8) [6] provide validated starting points for recruiting these targets to the proteasome, offering a differentiated path to degrading 'undruggable' kinases. [6]

Anticancer Drug Discovery: Proteasome DUB Inhibitor Optimization

For programs targeting the ubiquitin-proteasome pathway, particularly deubiquitinase (DUB) enzymes, azepane-containing compounds have demonstrated superior antiproliferative activity compared to their piperidine counterparts in head-to-head cellular assays [6]. Azepan-4-amine can be employed as a key intermediate to generate focused libraries of b-AP15 analogs, with the explicit goal of enhancing cytotoxic potency against cancer cell lines. The quantitative activity differences observed in HCT116 cells provide a clear rationale for prioritizing the azepane scaffold in lead optimization efforts aimed at identifying novel proteasome inhibitors for oncology. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.